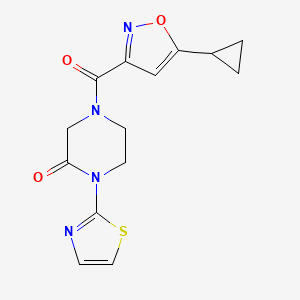

4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c19-12-8-17(4-5-18(12)14-15-3-6-22-14)13(20)10-7-11(21-16-10)9-1-2-9/h3,6-7,9H,1-2,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIINHSNHMJVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base.

Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis method.

Coupling with Piperazine: The final step involves coupling the synthesized intermediates with piperazine under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole or thiazole rings.

Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

Biological Probes: Used in the study of biological pathways and mechanisms.

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Polymer Science: Potential application in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Methodological Considerations

- Structural Refinement: SHELXL ensures accurate crystallographic data, critical for comparing bond geometries across analogues .

- Wavefunction Analysis: Multiwfn enables quantitative comparisons of electronic features, such as charge transfer and orbital composition .

- Conformational Metrics: Cremer-Pople coordinates standardize ring puckering analysis, facilitating cross-study comparisons .

Biological Activity

The compound 4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS Number: 2320523-97-3) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 318.35 g/mol. The structure contains several functional groups including a cyclopropyl group, an oxazole ring, and a piperazine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₄O₃S |

| Molecular Weight | 318.35 g/mol |

| CAS Number | 2320523-97-3 |

Antimicrobial Activity

Research has indicated that derivatives of oxazole, including the compound , exhibit significant antimicrobial properties. A study focusing on various oxazole derivatives demonstrated their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features likely enhance its interaction with microbial targets.

Anticancer Potential

The compound's mechanism of action appears to involve modulation of mitochondrial functions. Similar compounds have been identified as agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and apoptosis in cancer cells. For instance, derivatives exhibiting HsClpP agonistic activity have shown promising results in inhibiting the proliferation of hepatocellular carcinoma (HCC) cells .

Case Studies

- Antimicrobial Efficacy : In a comparative study evaluating various oxazole derivatives, the compound showed notable activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 10 µg/ml, comparable to standard antibiotics like ampicillin .

- Anticancer Activity : The compound was tested in vitro against HCCLM3 cells, demonstrating an IC50 value of 5 µM, indicating its potential as an anticancer agent. This suggests that the compound may induce apoptosis through mitochondrial pathways .

The biological activity of 4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The oxazole ring may interfere with ribosomal function or protein synthesis in bacteria.

- Induction of Apoptosis : By acting on mitochondrial pathways and enhancing HsClpP activity, the compound may promote apoptosis in cancer cells.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of the compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli (MIC = 10 µg/ml) |

| Anticancer Activity | Induces apoptosis in HCC cells (IC50 = 5 µM) |

| Mechanism | Modulates mitochondrial functions via HsClpP |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of heterocyclic compounds like this requires multi-step protocols. Key steps include:

- Coupling Reactions : Use of piperazine derivatives as nucleophiles reacting with activated oxazole carbonyl groups under reflux conditions (e.g., in dichloromethane or DMF with catalysts like triethylamine) .

- Cyclopropyl Group Incorporation : Cyclopropanation via [2+1] cycloaddition using transition-metal catalysts (e.g., palladium) to ensure stereochemical control .

- Optimization : Reaction yields improve with temperature control (40–80°C), solvent polarity matching (e.g., chloroform for hydrophobic intermediates), and purification via column chromatography with gradient elution .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm piperazine ring substitution patterns, cyclopropyl proton splitting, and oxazole/thiazole ring integration. For example, thiazole protons typically resonate at δ 7.2–7.8 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion) and detect fragmentation patterns indicative of the oxazole-piperazine linkage .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min under optimized conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate selective bioactivity from general cytotoxicity. For example, low micromolar activity against bacterial targets (e.g., S. aureus) with minimal mammalian cell line toxicity suggests specificity .

- Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., pyrazole or triazole derivatives) to identify substituents influencing selectivity. A thiazole ring may enhance membrane permeability, while cyclopropyl groups reduce metabolic degradation .

- Mechanistic Studies : Employ target-specific assays (e.g., DNA gyrase inhibition for antimicrobial activity) to isolate primary modes of action .

Q. What experimental designs are suitable for evaluating environmental stability and ecotoxicological impacts?

- Methodological Answer :

- Environmental Fate Studies :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to simulate degradation pathways. Monitor via LC-MS for byproduct identification .

- Soil Sorption Experiments : Use batch equilibrium methods with varying soil organic matter content to calculate Koc values .

- Ecotoxicology :

- Multi-Trophic Assays : Test effects on Daphnia magna (aquatic toxicity), Eisenia fetida (soil organisms), and algal growth inhibition. Apply OECD guidelines for standardized endpoints (e.g., EC₅₀ for algae) .

Q. How can molecular docking and QSAR models predict interactions with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known roles in disease pathways (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity). Retrieve crystal structures from PDB (e.g., 5BTL) .

- Docking Workflow :

- Ligand Preparation : Optimize 3D geometry using Avogadro or Open Babel.

- Binding Site Analysis : Define active sites via AutoDock Vina or Schrödinger Maestro.

- Scoring : Rank poses by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .

- QSAR Validation : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., cyclopropyl vs. methyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.